2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
Overview
Description
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves multiple steps. One common method involves the reaction of 2,2,2-trifluoroethyl trifluoroacetate with other organic reagents under controlled conditions. The reaction typically requires a catalyst, such as anionic tris-phosphine ruthenium hydride complex, to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, ethylene glycol, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoroacetate derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: A related compound with similar functional groups and reactivity.
Ethyl trifluoroacetate: Another trifluoroacetate derivative with different alkyl groups.
Methyl trifluoroacetate: A simpler compound with a single trifluoroacetate group.
Uniqueness
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene is unique due to its complex structure and multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoroacetate;4,9,11-trimethyl-3,5,7,8,12-pentaza-2-azoniatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N6.C2HF3O2/c1-5-4-6(2)14-9(10-5)15-8(13-14)11-7(3)12-15;3-2(4,5)1(6)7/h4H,1-3H3,(H,11,12,13);(H,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMJRGCCGNXPPD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=[N+]3C(=NN12)N=C(N3)C)C.C(=O)(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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